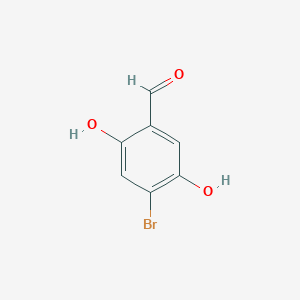

4-Bromo-2,5-dihydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-2-6(10)4(3-9)1-7(5)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGKQVNDFXTJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299013 | |

| Record name | 4-Bromo-2,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456821-61-6 | |

| Record name | 4-Bromo-2,5-dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1456821-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,5-dihydroxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-dihydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its trifunctional structure, featuring a reactive aldehyde, two nucleophilic hydroxyl groups, and a bromine atom suitable for cross-coupling reactions, makes it a valuable intermediate for the synthesis of complex molecular architectures, including novel dyes and biologically active compounds.[1][2] This guide provides a comprehensive overview of a robust synthetic strategy for this compound, focusing on the rationale behind methodological choices, detailed experimental protocols, and characterization data.

Strategic Approach to Synthesis: A Rationale

The direct synthesis of this compound presents notable challenges. The target molecule is a derivative of 2,5-dihydroxybenzaldehyde (gentisaldehyde), an electron-rich aromatic system.[3] The two hydroxyl groups are highly activating ortho-, para-directors in electrophilic aromatic substitution reactions.[4] Direct bromination of gentisaldehyde would likely lead to a mixture of products with poor regioselectivity and potential oxidation of the aldehyde or the hydroquinone moiety.

A more controlled and scientifically sound strategy involves a protecting group approach. By masking the reactive hydroxyl groups as methyl ethers, we can modulate the reactivity of the aromatic ring and achieve selective bromination. The synthesis, therefore, proceeds via a key intermediate: 4-Bromo-2,5-dimethoxybenzaldehyde. This intermediate is synthesized from commercially available 2,5-dimethoxybenzaldehyde. The final step involves the deprotection (demethylation) of the hydroxyl groups to yield the target compound.

This multi-step pathway ensures high regioselectivity and minimizes the formation of undesirable byproducts, which is critical for applications in drug development where purity is paramount.

Core Synthetic Pathway: From Protected Precursor to Brominated Intermediate

The cornerstone of this synthesis is the electrophilic aromatic substitution on 2,5-dimethoxybenzaldehyde. The two methoxy groups activate the ring, and their steric and electronic influence directs the incoming electrophile (bromine).

Reaction Mechanism and Causality

The bromination of 2,5-dimethoxybenzaldehyde is a classic example of electrophilic aromatic substitution. The methoxy groups at positions 2 and 5 strongly activate the ring towards electrophiles. The position C4 is sterically accessible and electronically activated by both the C5-methoxy group (ortho) and the C2-methoxy group (para), making it the primary site of substitution. Glacial acetic acid is an effective solvent as it readily dissolves the starting material and the bromine reagent, providing a polar medium to facilitate the reaction.[5]

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-2,5-dihydroxybenzaldehyde

Abstract

4-Bromo-2,5-dihydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal intermediate in synthetic organic chemistry. Its unique molecular architecture, featuring an electrophilic aldehyde, two nucleophilic hydroxyl groups, and a bromine atom suitable for cross-coupling reactions, makes it a versatile building block for the synthesis of complex molecules, including pharmaceuticals, chemosensors, and novel dyes.[1][2][3] This guide provides a comprehensive analysis of its core physicochemical properties, spectroscopic profile, reactivity, and essential handling protocols. The methodologies presented herein are grounded in established analytical techniques, offering researchers a self-validating framework for the characterization and application of this compound.

Molecular and Chemical Identity

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is systematically identified by several key descriptors that ensure its precise recognition in literature, databases, and regulatory contexts.

-

IUPAC Name: this compound[4]

The spatial arrangement of its functional groups is the primary determinant of its chemical behavior.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What Can’t 2,5-Dihydroxybenzaldehyde Do? Scientists Are Stunned by Its Versatility - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 4. This compound | C7H5BrO3 | CID 74892838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1456821-61-6 | GIC82161 [biosynth.com]

- 6. This compound 97% | CAS: 1456821-61-6 | AChemBlock [achemblock.com]

- 7. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-2,5-dihydroxybenzaldehyde

This guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-2,5-dihydroxybenzaldehyde, a compound of interest in various research and development sectors. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding for researchers, scientists, and drug development professionals.

Section 1: Introduction and Foundational Principles

This compound (C₇H₅BrO₃) is an aromatic aldehyde with a molecular weight of approximately 217.02 g/mol .[1][2][3][4][5] Its structure, featuring a bromine atom and two hydroxyl groups on the benzene ring, presents unique characteristics in mass spectrometry that are crucial for its identification and structural elucidation. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio, results in a distinctive isotopic pattern in the mass spectrum, serving as a key identifier.[6][7][8][9][10]

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, "soft ionization" techniques such as Electrospray Ionization (ESI) are particularly valuable.[11] ESI is adept at ionizing small molecules, often keeping the molecular ion intact, which is essential for determining the molecular weight.[11][12][13][14]

Section 2: Experimental Design and Rationale

The successful mass spectrometric analysis of this compound hinges on a well-considered experimental design. This involves judicious selection of the ionization source, mass analyzer, and experimental parameters.

Ionization Source Selection: ESI vs. APCI

For a polar molecule like this compound, containing two hydroxyl groups, Electrospray Ionization (ESI) is the preferred method.[15] ESI is well-suited for polar and non-volatile molecules, generating ions from a liquid phase with minimal fragmentation.[11][15] Atmospheric Pressure Chemical Ionization (APCI), on the other hand, is more effective for less polar and more volatile compounds.[15]

Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve 1-5 mg of this compound in 1 mL of a suitable solvent mixture, such as methanol/water (50:50 v/v) with 0.1% formic acid to facilitate protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Parameters:

-

Ionization Mode: Positive ion mode is typically chosen to observe the protonated molecule [M+H]⁺.

-

Capillary Voltage: Apply a high voltage (e.g., 3-5 kV) to the capillary to generate the electrospray.

-

Nebulizing Gas: Use nitrogen gas to assist in droplet formation and solvent evaporation.

-

Drying Gas: A heated flow of nitrogen is used to further desolvate the ions before they enter the mass analyzer.

-

Mass Analyzer Selection: High Resolution is Key

To unambiguously determine the elemental composition of this compound and its fragments, a high-resolution mass spectrometer (HRMS) is indispensable.[16] Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide the necessary mass accuracy (typically < 5 ppm) to distinguish between ions of very similar nominal masses.[16][17]

Section 3: Data Interpretation and Structural Elucidation

The Molecular Ion and Isotopic Pattern

The most critical piece of information in the mass spectrum is the molecular ion peak. Due to the presence of bromine, we expect to see a pair of peaks for the molecular ion, corresponding to the two isotopes ⁷⁹Br and ⁸¹Br. These peaks will be separated by 2 m/z units and have nearly equal intensities (approximately a 1:1 ratio).[6][8][9]

| Isotopologue | Chemical Formula | Calculated Monoisotopic Mass (Da) | Expected m/z ([M+H]⁺) |

| ⁷⁹Br | C₇H₅⁷⁹BrO₃ | 215.94221 | 216.94999 |

| ⁸¹Br | C₇H₅⁸¹BrO₃ | 217.94016 | 218.94794 |

Data computed based on information from PubChem.[1]

Fragmentation Analysis: Unraveling the Structure

While soft ionization minimizes fragmentation, some in-source fragmentation can be induced, or tandem mass spectrometry (MS/MS) can be employed to intentionally fragment the molecular ion and gain structural insights.[18] Aromatic aldehydes exhibit characteristic fragmentation patterns.[7][19][20][21][22]

Expected Fragmentation Pathways:

-

Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes, resulting in an ion at m/z 215/217.[20]

-

Loss of Carbon Monoxide ([M-CO]⁺): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose CO, a characteristic fragmentation of aromatic aldehydes.[21] This would lead to a brominated dihydroxyphenyl cation.

-

Loss of the Aldehyde Group ([M-CHO]⁺): Cleavage of the bond between the aromatic ring and the aldehyde group.

-

Loss of Bromine Radical ([M-Br]⁺): While less common as an initial step, it can occur.

The following diagram illustrates the proposed fragmentation pathway for this compound.

Caption: Proposed Fragmentation Pathway of this compound.

Section 4: Advanced Techniques for Unambiguous Identification

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for confirming the elemental composition of the parent ion and its fragments.[16][23] By measuring the exact mass with high accuracy, it is possible to calculate the molecular formula and rule out other potential candidates with the same nominal mass.[17][24]

Experimental Protocol: HRMS Analysis

-

Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or FT-ICR mass spectrometer.

-

Calibration: Ensure the instrument is properly calibrated using a known standard to achieve mass accuracy below 5 ppm.

-

Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500).

-

Data Processing: Use software to determine the accurate mass of the detected ions and perform elemental composition calculations.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS or MS²) provides definitive structural information by isolating an ion of interest (the precursor ion) and inducing its fragmentation to produce product ions.[18] This technique is invaluable for confirming the identity of a compound by comparing its fragmentation pattern to a known standard or a library.

Workflow: Tandem Mass Spectrometry (MS/MS)

Caption: Tandem Mass Spectrometry (MS/MS) Workflow.

Section 5: Conclusion and Future Perspectives

The mass spectrometric analysis of this compound is a multifaceted process that requires a systematic and well-informed approach. By leveraging high-resolution mass spectrometry and tandem mass spectrometry, researchers can achieve unambiguous identification and detailed structural characterization. The distinctive isotopic signature of bromine serves as a powerful diagnostic tool throughout the analysis. As mass spectrometry technologies continue to advance, the ability to analyze complex molecules like this compound with even greater sensitivity and resolution will undoubtedly open new avenues for scientific discovery and application.

References

- 1. This compound | C7H5BrO3 | CID 74892838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 1456821-61-6 | AChemBlock [achemblock.com]

- 3. 2-Bromo-4,5-dihydroxybenzaldehyde | C7H5BrO3 | CID 11321900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 5-Bromo-2,4-dihydroxybenzaldehyde | C7H5BrO3 | CID 13950956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Modeling the relative response factor of small molecules in positive electrospray ionization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06695B [pubs.rsc.org]

- 15. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 16. longdom.org [longdom.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 19. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]

- 20. GCMS Section 6.11.4 [people.whitman.edu]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

"FTIR spectrum of 4-Bromo-2,5-dihydroxybenzaldehyde"

An In-Depth Technical Guide to the FTIR Spectrum of 4-Bromo-2,5-dihydroxybenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₅BrO₃[1]. As a halogenated phenolic aldehyde, it serves as a valuable building block in the synthesis of more complex molecules in pharmaceuticals and materials science. A precise characterization of this compound is essential for quality control, reaction monitoring, and structural confirmation. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups within a molecule, thereby providing a unique spectral "fingerprint."[2] This guide offers a detailed examination of the FTIR spectrum of this compound, grounded in the principles of vibrational spectroscopy, and provides field-proven protocols for accurate spectrum acquisition.

Molecular Profile and Key Vibrational Units

To interpret the FTIR spectrum, one must first understand the molecule's structure and the constituent functional groups that absorb infrared radiation.

Chemical Structure: this compound consists of a benzene ring substituted with an aldehyde group (-CHO), two hydroxyl groups (-OH), and a bromine atom (-Br).

Physicochemical Data Summary:

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₇H₅BrO₃ | PubChem[1] |

| Molecular Weight | 217.02 g/mol | PubChem[1] |

| CAS Number | 1456821-61-6 | CP Lab Safety[3] |

| SMILES | C1=C(C(=CC(=C1O)Br)O)C=O | PubChem[1] |

The key functional groups that will produce characteristic absorption bands in the FTIR spectrum are:

-

Hydroxyl groups (-OH)

-

Aldehyde group (-CHO) , which includes the C=O and the aldehydic C-H bonds

-

Aromatic ring , with its C=C and C-H bonds

-

Carbon-Bromine bond (C-Br)

Caption: Molecular structure of this compound.

Analysis of Predicted FTIR Absorption Bands

The FTIR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

-

O-H Stretching (Hydroxyl Groups): The presence of two hydroxyl groups will give rise to a very prominent, broad absorption band in the region of 3500-3200 cm⁻¹ . The broadness of this peak is a direct result of intermolecular hydrogen bonding between the molecules in the solid state.

-

C-H Stretching (Aromatic Ring): The C-H bonds on the benzene ring will produce weak to medium absorption bands typically found just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range[4].

-

C-H Stretching (Aldehyde): The aldehyde C-H bond is highly characteristic. It gives rise to two weak but distinct absorption bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹ [5]. The appearance of these two bands is often due to Fermi resonance, where the C-H stretching vibration couples with an overtone of the C-H bending vibration[6]. The band around 2750 cm⁻¹ is particularly diagnostic for aldehydes, as few other functional groups absorb in this region[5].

-

C=O Stretching (Aldehyde Carbonyl): The carbonyl (C=O) group produces one of the most intense and sharpest peaks in the spectrum[5]. For an aromatic aldehyde like this compound, the C=O stretching frequency is lowered due to conjugation with the aromatic ring. Therefore, a strong, sharp absorption is expected in the range of 1705-1680 cm⁻¹ [4][7]. Intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent hydroxyl group at position 2 may further lower this frequency.

-

C=C Stretching (Aromatic Ring): The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in a series of medium to weak absorptions in the 1620-1450 cm⁻¹ region[4]. Typically, two or three distinct peaks can be observed.

Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

This region contains a complex series of absorptions that are unique to the overall molecular structure. While individual peak assignment can be difficult, key vibrations can still be identified.

-

C-O Stretching (Phenolic): The stretching of the C-O bonds of the two phenolic hydroxyl groups will result in strong bands in the 1300-1200 cm⁻¹ range.

-

C-H Bending (Aromatic): Out-of-plane (o.o.p.) C-H bending vibrations are sensitive to the substitution pattern of the aromatic ring. These absorptions appear between 900-675 cm⁻¹ .

-

C-Br Stretching: The carbon-bromine bond stretch is expected to appear as a weak to medium absorption in the low-frequency end of the fingerprint region, typically between 600-500 cm⁻¹ .

Experimental Protocol for Spectrum Acquisition

To obtain a high-quality FTIR spectrum of solid this compound, meticulous sample preparation is paramount. The two most common and reliable methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Technique

This classic transmission method provides high-quality spectra when executed correctly. The principle relies on dispersing the solid sample in an IR-transparent matrix (KBr)[8].

Protocol Steps:

-

Drying: Gently heat IR-grade Potassium Bromide (KBr) powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which would otherwise cause a large O-H band interference. Store the dried KBr in a desiccator.

-

Sample Grinding: In an agate mortar, add approximately 1-2 mg of this compound and ~100-200 mg of the dried KBr[8].

-

Mixing & Homogenization: Grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize light scattering[9].

-

Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes to form a thin, transparent, or translucent pellet[2].

-

Background Scan: Ensure the spectrometer's sample compartment is purged with dry nitrogen or air. Perform a background scan with an empty sample holder to record the spectrum of the atmospheric H₂O and CO₂.

-

Sample Scan: Place the KBr pellet into the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio[2].

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis[10].

Protocol Steps:

-

Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residue.

-

Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This accounts for the absorbance of the crystal and the atmosphere.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal[11].

-

Pressure Application: Use the built-in pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface. Insufficient contact is a common cause of poor-quality ATR spectra.

-

Sample Scan: Acquire the sample spectrum using the same parameters as the KBr method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

-

Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly.

Caption: General experimental workflow for FTIR analysis.

Summary of Expected Vibrational Frequencies

The following table summarizes the anticipated characteristic absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Shape |

| 3500 - 3200 | -OH Stretch (Hydrogen Bonded) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium, Sharp |

| ~2850 & ~2750 | Aldehyde C-H Stretch (Fermi Resonance) | Weak, Sharp |

| 1705 - 1680 | Aldehyde C=O Stretch (Conjugated) | Very Strong, Sharp |

| 1620 - 1450 | Aromatic C=C Ring Stretch | Medium to Weak, Multiple Peaks |

| 1300 - 1200 | Phenolic C-O Stretch | Strong, Sharp |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Medium to Strong |

| 600 - 500 | C-Br Stretch | Weak to Medium |

Conclusion

The FTIR spectrum of this compound provides a wealth of structural information. The definitive identification of this compound relies on the concurrent observation of several key features: a broad hydroxyl (-OH) band around 3300 cm⁻¹, the characteristic double peaks of the aldehydic C-H stretch (~2850/2750 cm⁻¹), a strong conjugated carbonyl (C=O) absorption below 1700 cm⁻¹, and multiple aromatic C=C stretching bands. The fingerprint region, particularly the C-O and C-Br stretching modes, further corroborates the structure. By following the detailed experimental protocols outlined in this guide, researchers and drug development professionals can reliably obtain high-quality spectra for unambiguous compound identification and quality assurance.

References

- 1. This compound | C7H5BrO3 | CID 74892838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. jascoinc.com [jascoinc.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

A Technical Guide to the Stability and Storage of 4-Bromo-2,5-dihydroxybenzaldehyde for Research Applications

Abstract

4-Bromo-2,5-dihydroxybenzaldehyde is a polyfunctional aromatic compound of significant interest in medicinal chemistry and materials science. As a substituted hydroquinone and benzaldehyde, its inherent reactivity necessitates a thorough understanding of its stability profile to ensure the integrity of research outcomes. This technical guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines detailed protocols for its optimal storage, and presents a systematic approach to stability assessment through forced degradation studies. This document is intended for researchers, chemists, and drug development professionals who handle this reagent and require a robust framework for maintaining its quality and performance.

Chemical and Physical Profile

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability. The molecule's structure, featuring a hydroquinone ring substituted with a bromine atom and an aldehyde group, dictates its susceptibility to various degradation pathways.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₃ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1][3] |

| CAS Number | 1456821-61-6 | [1][2][4] |

| Appearance | White to light yellow solid/powder | [3] |

| Purity | Typically ≥97% | [2][4] |

| Recommended Storage | 2°C - 8°C | [3] |

The presence of two hydroxyl groups directly attached to the aromatic ring makes the compound particularly sensitive to oxidation. The aldehyde functional group can also undergo oxidation to a carboxylic acid. Furthermore, the overall electron-rich nature of the ring, influenced by the hydroxyl groups, can affect its reactivity.

Core Principles of Stability and Degradation

The stability of this compound is primarily influenced by its susceptibility to oxidation, light, and temperature. The hydroquinone moiety is the most vulnerable part of the molecule.

Oxidative Degradation

The primary degradation pathway for this compound is the oxidation of the hydroquinone ring to the corresponding p-benzoquinone derivative. This is a well-established transformation for hydroquinones, often catalyzed by oxygen, metal ions, or other oxidizing agents.[5][6][7] The presence of the electron-withdrawing aldehyde and bromine groups can influence the rate of this oxidation.

The likely oxidative degradation pathway is as follows:

Caption: Proposed primary oxidative degradation pathway.

This oxidation is often visually indicated by a color change, from a white or light yellow to a darker brown or reddish-brown color, characteristic of quinone formation.

Photodegradation

Aromatic aldehydes and phenolic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation.[8][9] For this compound, light can provide the energy to initiate free-radical mechanisms, accelerating the oxidative degradation pathway. It can also lead to other complex photochemical reactions. Therefore, protection from light is a critical aspect of its storage.

Thermal Degradation

While many solid organic compounds are stable at room temperature, elevated temperatures can increase the rate of degradation reactions. For this compound, high temperatures will likely accelerate oxidation. It is crucial to adhere to recommended storage temperatures to minimize thermal stress.

Recommended Storage and Handling Protocols

To maintain the purity and stability of this compound, the following storage and handling protocols are recommended, based on best practices for sensitive aromatic compounds.

Long-Term Storage of Solid Material

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | To minimize thermal degradation and slow down oxidative processes. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the hydroquinone moiety. |

| Container | Tightly sealed, amber glass vial | To protect from moisture and light. |

| Location | Dark, dry, and well-ventilated area | To avoid exposure to light and humidity. |

Handling of Solid Material

When handling the solid compound, it is advised to:

-

Work in a well-ventilated area or a fume hood.

-

Use personal protective equipment (gloves, safety glasses, lab coat).

-

Minimize exposure to ambient air and light. Weigh out the required amount quickly and reseal the container promptly under an inert atmosphere if possible.

Preparation and Storage of Solutions

Solutions of this compound are expected to be less stable than the solid material.

-

Preparation: It is highly recommended to prepare solutions fresh for each use.

-

Solvents: Use high-purity, degassed solvents to minimize dissolved oxygen and potential contaminants.

-

Short-Term Storage: If temporary storage of a solution is unavoidable, it should be stored in a tightly sealed vial with minimal headspace, protected from light, and kept at low temperatures (e.g., -20°C).

Systematic Stability Assessment: A Forced Degradation Study Protocol

A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[10][11][12][13] The goal is to induce degradation to a limited extent (typically 5-20%) to identify potential degradation products without destroying the molecule completely.

Caption: Workflow for a forced degradation study.

Experimental Design

This protocol outlines a general approach. The specific conditions may need to be adjusted based on the observed rate of degradation.

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to 80°C in an oven.

-

Photolytic Degradation: Expose the stock solution and solid compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11][12]

-

-

Time Points: Sample at various time points (e.g., 2, 4, 8, 24, 48 hours) until the target degradation is achieved.

-

Sample Analysis:

-

Before analysis, neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (MS) detection.

-

The HPLC method should be capable of separating the parent compound from all major degradation products.

-

Analytical Methodology

A reverse-phase HPLC method would be suitable for analyzing the stability samples.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb. MS detection is crucial for the identification of degradation products by comparing their mass-to-charge ratio with predicted structures.

-

Data Analysis: Assess the purity of the parent peak and identify the retention times and mass spectra of the degradation products. Calculate the mass balance to ensure all major degradation products are accounted for.

Conclusion

The stability of this compound is intrinsically linked to its hydroquinone structure, making it primarily susceptible to oxidative degradation. Adherence to strict storage conditions—refrigeration, protection from light, and use of an inert atmosphere—is paramount for preserving its integrity. For critical applications, a proactive approach involving forced degradation studies is recommended to understand its degradation profile and to develop robust, stability-indicating analytical methods. By implementing the principles and protocols outlined in this guide, researchers can ensure the reliability of their results and the quality of their scientific endeavors.

References

- 1. This compound | C7H5BrO3 | CID 74892838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 1456821-61-6 | AChemBlock [achemblock.com]

- 3. This compound | 1456821-61-6 | GIC82161 [biosynth.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Oxidation of hydroquinone by copper: chemical mechanism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jackwestin.com [jackwestin.com]

- 7. Video: Oxidation of Phenols to Quinones [jove.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sgs.com [sgs.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

A Technical Guide to the Biological Potential of Brominated Dihydroxybenzaldehydes

Abstract: Brominated dihydroxybenzaldehydes represent a compelling class of phenolic compounds, many of which originate from marine ecosystems, particularly red algae. The strategic placement of hydroxyl and bromine substituents on the benzaldehyde scaffold gives rise to a remarkable spectrum of biological activities. This guide provides an in-depth exploration of the antioxidant, antimicrobial, anticancer, and enzyme-inhibiting properties of these molecules. We will dissect the underlying mechanisms of action, analyze structure-activity relationships, and provide detailed experimental protocols for researchers seeking to evaluate these compounds. This document is intended for researchers, chemists, and drug development professionals interested in the therapeutic potential of halogenated natural products and their synthetic derivatives.

Introduction and Synthesis Landscape

Dihydroxybenzaldehydes are aromatic aldehydes characterized by a benzene ring substituted with two hydroxyl groups and one formyl group. These compounds are of significant interest as many are natural products found in marine algae and terrestrial plants.[1][2][3][4] The process of bromination—the introduction of one or more bromine atoms onto the aromatic ring—is a critical chemical modification that often enhances or modulates the biological profile of the parent molecule.[1][5][6] Marine organisms, living in a bromide-rich environment, naturally produce a variety of these bromophenols, which are thought to play a role in chemical defense.[1]

The synthetic accessibility of these compounds is crucial for systematic biological evaluation. Modern organic synthesis offers several efficient routes:

-

One-Pot Synthesis: A facile method involves the bromination of p-hydroxybenzaldehyde using an ionic liquid like 1-butyl-3-methylimidazolium tribromide ([bmim]Br3), followed by in-situ hydrolysis to yield the dihydroxy product with high selectivity and yield.[7]

-

Raw Material Conversion: P-cresol can be converted to 3,5-dibromo-4-hydroxy benzaldehyde through a two-stage bromination process followed by hydrolysis, a method suitable for industrial scale-up.[8]

-

Green Chemistry Approaches: The use of H2O2/HBr as a brominating agent for p-hydroxybenzaldehyde presents a more environmentally benign process.[9]

-

Selective Bromination: N-Bromosuccinimide (NBS) is another key reagent used for the bromination of dimethoxybenzene precursors, which are then demethylated to yield the desired dihydroxybenzaldehyde.[10][11]

These methods provide the necessary tools to generate a library of analogues for comprehensive structure-activity relationship studies.

Core Biological Activities and Mechanisms

The unique electronic and steric properties conferred by the hydroxyl and bromine substituents endow these molecules with diverse bioactivities.

Potent Antioxidant and Cytoprotective Effects

Brominated dihydroxybenzaldehydes are well-documented as potent antioxidants and free radical scavengers.[2][12][13] This activity is central to their protective effects against cellular damage induced by oxidative stress.

A prominent example is 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) , a natural compound isolated from red algae.[2][3] 3-BDB has been shown to protect human keratinocytes from damage induced by environmental stressors like particulate matter (PM2.5) and UVB radiation.[2][3]

Mechanism of Action: The primary antioxidant mechanism of 3-BDB involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway .[3]

-

Nrf2 Activation: 3-BDB treatment leads to the phosphorylation and subsequent nuclear translocation of the transcription factor Nrf2.[3]

-

ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[3]

-

HO-1 Upregulation: This binding event triggers the transcription and expression of the cytoprotective enzyme Heme Oxygenase-1 (HO-1).[3]

-

Cytoprotection: HO-1 and other downstream enzymes neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to lipids, proteins, and DNA.[2][3]

This pathway is a cornerstone of the cellular defense against oxidative stress, and its activation by these compounds highlights their therapeutic potential in dermatology and conditions associated with oxidative damage.

Diagram: Nrf2/HO-1 Activation by 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB)

Caption: The cytoprotective mechanism of 3-BDB via the Nrf2/HO-1 signaling pathway.

Broad-Spectrum Antimicrobial Activity

Substituted salicylaldehydes, including brominated variants, display potent activity against a range of pathogenic microbes, including bacteria and fungi.[14] The introduction of halogen and additional hydroxyl groups can dramatically increase potency compared to the parent benzaldehyde or salicylaldehyde structures.[14]

-

Antibacterial Action: Dihydroxybenzaldehydes have demonstrated efficacy against clinically relevant bacteria such as Staphylococcus aureus, a common cause of bovine mastitis, at concentrations that show low cytotoxicity to host cells.[4][15] The natural product 3-BDB is also noted for its antibacterial properties.[2]

-

Antifungal Action: Halogenated salicylaldehydes are effective against fungi like Candida albicans and Aspergillus niger.[14]

-

Mechanism Insight: While the exact mechanism is multifaceted, one contributing factor may be the disruption of cellular proton gradients. A distinct correlation has been observed between the antimicrobial activity of salicylaldehydes and the broadening of the NMR signal of their hydroxyl proton, which is related to the speed of proton exchange processes.[16] This suggests that the ability to shuttle protons may interfere with microbial membrane integrity or function.

Table 1: Representative Antimicrobial Activity of Dihydroxybenzaldehydes

| Compound | Test Organism | Activity Metric | Result | Reference |

| Gentisaldehyde | Staphylococcus aureus | MIC₅₀ | 500 mg/L | [15] |

| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀ | 500 mg/L | [15] |

| Halogenated Salicylaldehydes | Various Bacteria & Fungi | Inhibition Zone | Up to 49 mm | [14] |

Note: MIC₅₀ (Minimum Inhibitory Concentration for 50% of isolates)

Anticancer and Cytotoxic Potential

The structural features of these compounds make them promising candidates for anticancer drug development. Halogenation, particularly with bromine, has been shown to enhance the cytotoxic effects of related ruthenium-salicylaldehyde complexes on human cancer cells.[5][6]

-

Activity: 3-BDB is reported to have anticancer properties.[2] Furthermore, certain dihydroxybenzaldehyde isomers show significant antitumor activity against L1210 murine leukemia.[17] Hydrazone derivatives of salicylaldehydes have exhibited exceptional, highly selective activity against leukemia and breast cancer cell lines at nanomolar concentrations.[18][19]

-

Mechanism of Action: The anticancer effects are often multimodal. In brominated salicylaldehyde complexes, the mechanism involves:

-

Cell Cycle Arrest: Halting cell proliferation, typically in the G0/G1 phase.[6]

-

Apoptosis Induction: Triggering programmed cell death.[6]

-

ROS Generation: Increasing levels of intracellular reactive oxygen species, leading to oxidative stress within the cancer cell.[6]

-

Mitochondrial Dysfunction: Disrupting mitochondrial function, a key event in the apoptotic cascade.[6]

-

-

Enzyme Inhibition: A potential target for some dihydroxybenzene derivatives is ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, making its inhibition a viable anticancer strategy.[17]

Enzyme Inhibition

The ability to selectively inhibit enzymes is a hallmark of many therapeutic agents. Brominated dihydroxybenzaldehydes have shown inhibitory activity against several enzyme classes.

-

Metabolic Enzymes: Bromophenols can strongly inhibit isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle of some pathogens. The inhibitory activity increases with the number of bromine substituents.[1]

-

Tyrosinase Inhibition: Substituted benzaldehydes are known inhibitors of tyrosinase, the enzyme responsible for melanin production and enzymatic browning in fruits.[20] This makes them attractive for applications in cosmetics as skin-lightening agents and in the food industry as anti-browning agents. 4-halogenated benzaldehydes, for instance, act as partial non-competitive inhibitors.[20]

-

Neurotransmitter-related Enzymes: Derivatives of 4-hydroxybenzaldehyde have been found to inhibit GABA shunt enzymes like GABA transaminase (GABA-T).[21] This suggests a potential, though underexplored, role in modulating neurotransmitter levels in the central nervous system.

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is fundamental to rational drug design.[22][23] For brominated dihydroxybenzaldehydes, several key relationships have emerged.

-

Role of Hydroxyl Groups: The number and relative positions of the -OH groups are paramount for antioxidant activity.[1][24] Catechol-like structures (ortho-dihydroxy) are often associated with potent radical scavenging.

-

Impact of Bromination:

-

Enhancement: The degree of bromination often correlates positively with enzyme inhibition (e.g., ICL) and anticancer cytotoxicity.[1][5][6] Dihalogenated compounds are generally more cytotoxic than their monohalogenated counterparts.[6]

-

Modulation: For antioxidant activity, the effect of bromine is less pronounced and can even be slightly detrimental compared to the overriding influence of the hydroxyl groups.[1]

-

-

Combined Effect: The interplay between the electron-donating hydroxyl groups and the electron-withdrawing, sterically bulky bromine atoms creates a unique electronic and structural profile that dictates the specific interaction with biological targets.

Diagram: Key Structure-Activity Relationships (SAR)

Caption: SAR summary for brominated dihydroxybenzaldehydes.

Experimental Protocols for Bioactivity Assessment

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail methodologies for assessing the key biological activities discussed.

General Workflow for Screening

A logical progression from synthesis to detailed biological characterization is critical for efficient evaluation.

Diagram: Experimental Screening Workflow

Caption: A systematic workflow for evaluating brominated dihydroxybenzaldehydes.

Protocol: DPPH Radical Scavenging Assay (Antioxidant)

This protocol assesses the capacity of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

-

Reagent Preparation:

-

Test Compound Stock: Prepare a 1 mg/mL stock solution of the test compound in methanol or DMSO. Create serial dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be fresh and protected from light.

-

Positive Control: Prepare stock and serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 100 µL of the test compound dilution (or positive control/methanol as a blank).

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Mix gently by pipetting.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the DPPH solution with methanol).

-

Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Protocol: Agar Disc Diffusion Assay (Antimicrobial)

This method provides a qualitative assessment of antimicrobial activity.[14]

-

Culture Preparation:

-

Inoculate a suitable broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) with the test microorganism.

-

Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Plate Inoculation:

-

Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of an agar plate (e.g., Mueller-Hinton Agar for bacteria, SDA for fungi).

-

-

Disc Application:

-

Sterilize 6 mm paper discs.

-

Impregnate each disc with a known volume (e.g., 20 µL) of the test compound at a specific concentration.

-

Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and a disc with a standard antibiotic (e.g., ampicillin) as a positive control.

-

Allow the solvent to evaporate briefly, then place the discs firmly onto the inoculated agar surface.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

-

Measurement:

-

Measure the diameter (in mm) of the clear zone of inhibition around each disc where microbial growth has been prevented. A larger zone indicates higher activity.

-

Protocol: Tyrosinase Inhibition Assay

This protocol measures the inhibition of the enzyme that converts L-DOPA to dopachrome, a colored product.[20]

-

Reagent Preparation:

-

Phosphate Buffer: 50 mM, pH 6.8.

-

Mushroom Tyrosinase: Prepare a solution of 100 units/mL in phosphate buffer.

-

Substrate: Prepare a 2.5 mM L-DOPA solution in phosphate buffer.

-

Test Compound: Prepare serial dilutions in a suitable solvent (e.g., 10% DMSO).

-

Positive Control: Kojic acid.

-

-

Assay Procedure (in a 96-well plate):

-

Add 40 µL of the test compound dilution (or control/solvent).

-

Add 80 µL of phosphate buffer.

-

Add 40 µL of the tyrosinase solution. Pre-incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of the L-DOPA substrate solution.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.

-

-

Calculation:

-

Determine the rate (slope) of the reaction for each concentration.

-

Calculate the percentage of inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

-

Determine the IC₅₀ value from a plot of % inhibition versus concentration.

-

Future Perspectives and Conclusion

Brominated dihydroxybenzaldehydes stand out as a versatile and privileged chemical scaffold. Their origins in marine natural products provide a compelling starting point for drug discovery, while their synthetic tractability allows for extensive optimization. The potent antioxidant, antimicrobial, and anticancer activities demonstrated by this class, underpinned by well-defined mechanisms like Nrf2 activation, make them highly attractive candidates for further development.

Future research should focus on:

-

In Vivo Efficacy: Translating the promising in vitro results into animal models for diseases related to oxidative stress, infection, and cancer.

-

Target Deconvolution: Identifying the specific molecular targets for the anticancer and antimicrobial effects to better understand mechanisms and potential resistance.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

Synthetic Diversification: Expanding the library of analogues to further refine SAR and improve potency and selectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. 3-Bromo-4,5-dihydroxybenzaldehyde Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]

- 6. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde - Google Patents [patents.google.com]

- 9. Improvement of the process for synthesis of 3-bromo-4-hydroxybenzaldehyde | Semantic Scholar [semanticscholar.org]

- 10. Preparation method of 2,5-dihydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols | MDPI [mdpi.com]

- 13. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 23. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ojs.wiserpub.com [ojs.wiserpub.com]

A Theoretical Investigation of 4-Bromo-2,5-dihydroxybenzaldehyde: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

4-Bromo-2,5-dihydroxybenzaldehyde, a halogenated phenolic aldehyde, presents a compelling scaffold for therapeutic agent development due to its structural motifs known to interact with various biological targets. This in-depth technical guide delineates a comprehensive theoretical investigation into the molecular structure and potential bioactivity of this compound. By leveraging a suite of computational chemistry techniques, from quantum mechanical calculations to molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, we provide a robust framework for elucidating its electronic properties, predicting its reactivity, and exploring its potential as an enzyme inhibitor. This guide is designed to furnish researchers, scientists, and drug development professionals with a validated, step-by-step protocol for the in silico characterization of novel small molecules, thereby accelerating the early phases of drug discovery.

Introduction: The Rationale for a Theoretical Deep Dive

The confluence of hydroxyl, aldehyde, and bromo- functionalities on a benzene ring endows this compound with a unique electronic and steric profile. Benzaldehyde derivatives are a well-established class of compounds with a wide array of biological activities, including roles as enzyme inhibitors.[1] The presence of hydroxyl groups suggests potential for hydrogen bonding, a critical interaction in ligand-receptor binding, while the bromine atom can modulate lipophilicity and introduce halogen bonding capabilities. A thorough theoretical investigation is paramount to understanding how these features collectively influence the molecule's behavior at a sub-atomic level, thereby informing its rational design and modification for enhanced therapeutic efficacy.

This guide eschews a rigid, templated approach in favor of a logically flowing narrative that mirrors the process of a computational investigation. We begin with the foundational step of determining the molecule's most stable three-dimensional structure and proceed to dissect its electronic landscape. Finally, we bridge the gap between theoretical properties and biological function through QSAR and molecular docking simulations, providing a holistic view of the molecule's potential.

Foundational Quantum Mechanical Analysis

The initial phase of our investigation focuses on elucidating the intrinsic properties of this compound using Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for organic molecules.

Geometric Optimization: In Search of the Global Minimum

The first and most critical step is to determine the molecule's most stable 3D conformation, which corresponds to the global minimum on its potential energy surface. This is not merely a procedural step; an accurate molecular geometry is the bedrock upon which all subsequent calculations are built. An incorrect geometry will invariably lead to erroneous electronic properties and misleading predictions of bioactivity.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

-

Structure Input: The initial 2D structure of this compound is sketched using molecular editing software (e.g., GaussView, Avogadro) and converted to a 3D conformation.

-

Computational Method Selection:

-

Theory: Density Functional Theory (DFT) is selected for its robust performance with organic molecules.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen. B3LYP is a widely used and well-validated functional that provides a good description of electronic structure and thermochemistry for a broad range of molecules.

-

Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing anions and systems with significant non-covalent interactions. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing bonding environments.

-

-

Execution: The geometry optimization is performed using a quantum chemistry software package like Gaussian. The calculation iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

-

Validation via Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of one or more imaginary frequencies would indicate a saddle point (e.g., a transition state) rather than a stable conformation.

Spectroscopic Fingerprinting: A Theoretical-Experimental Correlation

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | ~3400-3600 | 3200-3600 |

| Aldehyde (C=O) | Stretching | ~1680-1700 | 1680-1710 |

| Carbon-Bromine (C-Br) | Stretching | ~500-600 | 500-650 |

| Aromatic C-H | Stretching | ~3000-3100 | 3000-3100 |

Delving into the Electronic Landscape: Reactivity and Interaction Potential

With a validated, stable structure, we can now probe the electronic properties that govern the molecule's reactivity and its potential to interact with biological macromolecules.

Frontier Molecular Orbitals (FMOs): HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the aromatic ring.

Diagram 1: Frontier Molecular Orbital Analysis Workflow

Caption: Workflow for Frontier Molecular Orbital (HOMO-LUMO) analysis.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution around a molecule. It provides an intuitive guide to the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For drug design, the MEP map is invaluable for predicting how a ligand will interact with the electrostatic field of a protein's active site. In this compound, the MEP map is expected to show strong negative potential around the oxygen atoms of the hydroxyl and aldehyde groups, making them prime sites for hydrogen bond donation. The hydrogen atoms of the hydroxyl groups will exhibit positive potential, indicating their role as hydrogen bond donors.

Diagram 2: Interpretation of a Molecular Electrostatic Potential (MEP) Map

Caption: Logical flow for interpreting MEP maps in chemical reactivity analysis.

Natural Bond Orbital (NBO) Analysis: Quantifying Intramolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It localizes the molecular orbitals into bonding orbitals, lone pairs, and anti-bonding orbitals, closely resembling a classical Lewis structure. A key output of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilizing energy of intramolecular charge transfer interactions. For our target molecule, this analysis can reveal hyperconjugative interactions between the lone pairs of the oxygen and bromine atoms and the anti-bonding orbitals of the aromatic ring, which contribute to the overall stability and electronic structure of the molecule.

Bridging Theory and Biology: Predicting Bioactivity

The ultimate goal of this theoretical investigation is to predict the potential of this compound as a therapeutic agent. This is achieved by integrating the quantum mechanical descriptors into QSAR models and performing molecular docking simulations against relevant biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the structural or physicochemical properties of a series of compounds with their biological activity. By calculating various quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) for this compound, we can use established QSAR models for similar classes of inhibitors to predict its potential efficacy.

Experimental Protocol: DFT-Based QSAR Prediction

-

Descriptor Calculation: Using the optimized geometry, a range of quantum chemical descriptors are calculated at the B3LYP/6-311++G(d,p) level of theory. These include:

-

Electronic Descriptors: HOMO energy, LUMO energy, HOMO-LUMO gap, dipole moment, Mulliken atomic charges.

-

Thermodynamic Descriptors: Enthalpy, Gibbs free energy.

-

-

Model Selection: A validated QSAR model for a relevant biological activity (e.g., inhibition of aldehyde dehydrogenase or tyrosinase) is selected from the literature. These models are typically in the form of a multiple linear regression (MLR) equation.[3]

-

Activity Prediction: The calculated descriptors for this compound are inserted into the MLR equation to predict its biological activity (e.g., pIC₅₀).

-

Applicability Domain Analysis: It is crucial to ensure that the target molecule falls within the applicability domain of the chosen QSAR model. This is typically assessed by comparing the descriptor values of the target molecule to the range of descriptor values of the compounds used to build the model.

Molecular Docking: Simulating Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. Based on the structural alerts within this compound, two plausible and well-studied enzyme targets are aldehyde dehydrogenase (ALDH) and tyrosinase. ALDHs are involved in cellular detoxification and are overexpressed in certain cancers, making them a target for inhibitor development.[1][4] Tyrosinase is a key enzyme in melanin synthesis and is a target for agents used to treat hyperpigmentation.[5]

Experimental Protocol: Molecular Docking

-

Receptor Preparation:

-

Target Selection: Human Aldehyde Dehydrogenase 1A3 (ALDH1A3) (PDB ID: 6TGW) and Tyrosinase from Bacillus megaterium (PDB ID: 3NQ1) are selected as representative targets.[6][7]

-

Structure Preparation: The crystal structures of the enzymes are obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is prepared for docking using software like AutoDockTools or Maestro.

-

-

Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning atomic charges and defining rotatable bonds.

-

Docking Simulation:

-

Grid Box Definition: A grid box is defined around the active site of the enzyme, encompassing the key catalytic residues.

-

Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the active site and to identify the most favorable binding poses.

-

-

Analysis of Results:

-

Binding Energy: The docking results are ranked based on the predicted binding energy (in kcal/mol). A more negative value indicates a higher binding affinity.

-

Interaction Analysis: The best-scoring docking poses are visualized to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the amino acid residues in the active site. This analysis provides critical insights into the structural basis of inhibition.

-

Table 2: Key Amino Acid Residues in Target Enzyme Active Sites

| Enzyme | PDB ID | Key Active Site Residues for Inhibitor Binding |

| Aldehyde Dehydrogenase 1A3 (ALDH1A3) | 6TGW | Cys314, Tyr181, Trp189, Phe182, Met186 |

| Tyrosinase | 3NQ1 | His60, His69, His84, His204, His208, His230 (coordinating copper ions) |

Conclusion and Future Directions

This technical guide has outlined a comprehensive and self-validating theoretical framework for the investigation of this compound. By systematically applying a suite of computational techniques, from DFT-based structural and electronic analysis to QSAR and molecular docking, we have established a robust protocol for predicting the molecule's properties and potential bioactivity. The predicted electronic characteristics, particularly the distribution of frontier molecular orbitals and the molecular electrostatic potential, suggest that this molecule possesses features conducive to interaction with biological targets. The proposed docking studies against ALDH1A3 and tyrosinase provide a clear path for exploring its potential as an enzyme inhibitor.

The theoretical data presented herein serves as a strong foundation for guiding future experimental work. The synthesis of this compound and its subsequent experimental characterization via IR and NMR spectroscopy are essential next steps to validate the computational predictions. Furthermore, in vitro enzyme inhibition assays against the identified targets will be crucial to confirm the in silico findings and to determine the molecule's true therapeutic potential. This integrated approach, combining theoretical prediction with experimental validation, represents a powerful paradigm in modern drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. DFT-based reactivity and combined QSAR, molecular docking of 1,2,4,5-Tetrazine derivatives as inhibitors of Pim-1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 4-Bromo-2,5-dihydroxybenzaldehyde in Modern Organic Synthesis

Abstract

4-Bromo-2,5-dihydroxybenzaldehyde is a trifunctional aromatic compound that serves as a highly versatile building block in organic synthesis. Its unique arrangement of an aldehyde, two hydroxyl groups, and a bromine atom on a benzene core offers orthogonal reactivity, enabling chemists to perform sequential and site-selective modifications. This guide provides an in-depth exploration of its strategic applications, from the synthesis of complex heterocyclic scaffolds to its role in palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols, mechanistic insights, and the causal logic behind experimental design, aimed at researchers, chemists, and professionals in drug development and materials science.

Introduction: Chemical Profile and Strategic Value

This compound is a crystalline solid whose synthetic value is derived from its three distinct functional groups, each offering a unique handle for chemical manipulation.[1][2]

-

The Aldehyde Group: A classic electrophilic center, it readily participates in nucleophilic additions, condensation reactions (e.g., Knoevenagel, Wittig), and reductive aminations to build complex side chains or initiate heterocycle formation.

-

The Hydroxyl Groups: These phenolic hydroxyls are nucleophilic and can undergo O-alkylation, O-acylation, and serve as directing groups in electrophilic aromatic substitution. Their di-ortho relationship to each other is key for forming specific cyclic structures, such as acetals or ethers.

-

The Bromine Atom: Positioned on the aromatic ring, the bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of aryl, alkyl, or alkynyl substituents, dramatically increasing molecular complexity.

The interplay of these groups makes this compound a powerful precursor for pharmaceuticals, agrochemicals, and functional materials.

Physicochemical Properties Summary

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1456821-61-6 | Biosynth[3] |

| Molecular Formula | C₇H₅BrO₃ | PubChem[1] |

| Molecular Weight | 217.02 g/mol | PubChem[1] |

| Appearance | White to yellow crystalline powder | Thermo Fisher[4] |

| Storage | Store at 2°C - 8°C | Biosynth[3] |

Core Synthetic Applications & Mechanistic Rationale

The strategic utility of this reagent is best understood through its application in constructing high-value molecular frameworks.

Synthesis of Heterocyclic Scaffolds: Benzoxaborole Derivatives

Benzoxaboroles are an important class of compounds in medicinal chemistry, with members like Crisaborole approved as PDE4 inhibitors for treating inflammatory conditions.[5] this compound is an ideal starting point for novel brominated benzoxaborole analogs, where the bromine atom can be used for further medicinal chemistry exploration (late-stage functionalization).

The synthesis hinges on a key cyclization step. The aldehyde is first converted to an intermediate that can be borylated. The adjacent hydroxyl group then facilitates an intramolecular condensation to form the stable five-membered oxaborole ring. Protecting the second hydroxyl group is crucial to prevent unwanted side reactions during the initial steps.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a prime target for creating new C-C or C-N bonds, a cornerstone of modern drug discovery. The electron-donating hydroxyl groups can enhance the oxidative addition of palladium into the C-Br bond, often facilitating the reaction.

-

Suzuki-Miyaura Coupling: Enables the introduction of new aryl or vinyl groups. This is invaluable for building bi-aryl structures common in many pharmaceutical agents.

-

Heck & Sonogashira Couplings: Allow for the attachment of alkene and alkyne functionalities, respectively, providing access to diverse molecular geometries and further reactive handles.

-

Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds, directly installing amine functionalities that are critical for modulating the pharmacological properties of a lead compound.

The choice of catalyst, ligand, and base is paramount and must be tailored to the specific substrate and coupling partner to achieve optimal yields and avoid side reactions involving the phenolic and aldehyde groups.

Diagram of Synthetic Pathways

The following diagram illustrates the primary reaction pathways accessible from this compound, highlighting its versatility.

Caption: Key synthetic transformations of this compound.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound and its derivatives should be handled with care. All reactions involving palladium catalysts and anhydrous solvents should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of a Phenyl-Substituted Derivative via Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki coupling to demonstrate the functionalization of the C-Br bond. Phenylboronic acid is used as an example coupling partner.

Workflow Diagram

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.17 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.15 g, 30 mmol).

-

Solvent Addition & Degassing: Add 1,4-dioxane (40 mL) and water (10 mL). Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen.

-

Causality Note: Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state, quenching the catalytic cycle. Degassing is critical for reaction success.

-

-

Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (578 mg, 0.5 mmol).

-

Expertise Note: The catalyst is air-sensitive. Adding it after degassing and under an inert atmosphere preserves its activity.

-

-

Reaction Execution: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-16 hours.

-